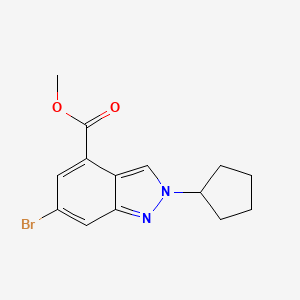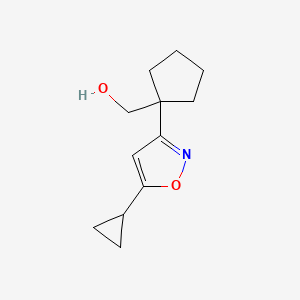![molecular formula C7H17NO2 B11821818 2-[2-Hydroxypropan-2-yl(methyl)amino]propan-2-ol](/img/structure/B11821818.png)
2-[2-Hydroxypropan-2-yl(methyl)amino]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyldiisopropanolamine is an organic compound with the molecular formula C7H17NO2 and a molar weight of 147.22 g/mol . It is commonly used in the manufacturing of tensides, dyestuffs, and fibers . This compound is also known by several synonyms, including N,N-Bis-(1-hydroxypropyl-2)-methylamine and N,N-Diisopropanolmethylamine .
準備方法
The preparation of N-methyldiisopropanolamine typically involves the reaction of diisopropanolamine with paraformaldehyde. The process includes heating and vacuumizing the mixture to obtain an intermediate product, which is then cooled to room temperature and diluted with a solvent . A catalyst and a tertiary amine inhibitor are added, and the reaction is carried out under hydrogen atmosphere to produce N-methyldiisopropanolamine .
化学反応の分析
N-Methyldiisopropanolamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, catalysts, and tertiary amine inhibitors . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of hydrogen and a catalyst, the compound can undergo reduction to form high-purity intermediate products .
科学的研究の応用
N-Methyldiisopropanolamine has a wide range of applications in scientific research and industry. It is used in the manufacturing of tensides, which are essential in the production of detergents and emulsifiers . In the field of dyestuffs, it serves as a key intermediate in the synthesis of various dyes . Additionally, it is used in the production of fibers, contributing to the development of textiles . The compound also finds applications in desulfurization processes, softeners, and coatings additives .
作用機序
The mechanism of action of N-methyldiisopropanolamine involves its interaction with molecular targets and pathways. The presence of the N-methyl group in its molecular structure reduces the alkalinity of its aqueous solution, making it conducive to selective absorption of hydrogen sulfide gas in desulfurization processes . This property helps in reducing the energy consumption during the desorption phase .
類似化合物との比較
N-Methyldiisopropanolamine can be compared with other similar compounds such as diisopropanolamine, triisopropanolamine, and N,N-Diisopropylethylamine . While diisopropanolamine and triisopropanolamine are also used in various industrial applications, N-methyldiisopropanolamine is unique due to its reduced alkalinity and enhanced selectivity in desulfurization processes . This makes it a preferred choice in applications where energy efficiency and selective absorption are critical .
特性
分子式 |
C7H17NO2 |
|---|---|
分子量 |
147.22 g/mol |
IUPAC名 |
2-[2-hydroxypropan-2-yl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(2,9)8(5)7(3,4)10/h9-10H,1-5H3 |
InChIキー |
ULTBQDIIVIENDH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(N(C)C(C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)

![{Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B11821758.png)

![sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B11821762.png)
![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diaminehydrochloride](/img/structure/B11821765.png)





![N-[1-(thiadiazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821788.png)
![(E)-1-azabicyclo[3.2.1]octan-4-one oxime](/img/structure/B11821795.png)
![N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine](/img/structure/B11821799.png)
